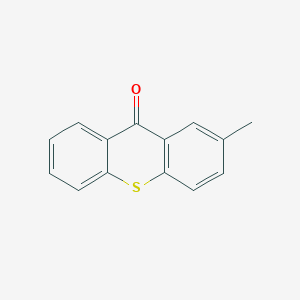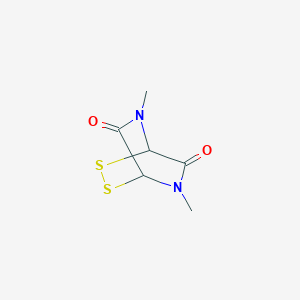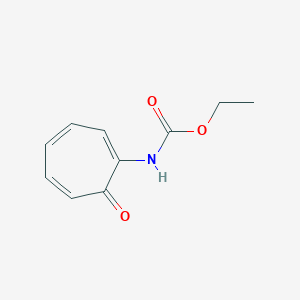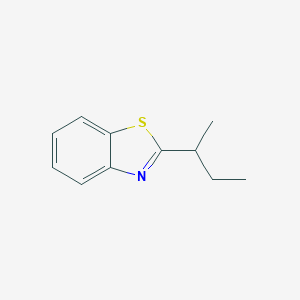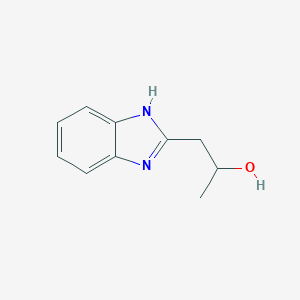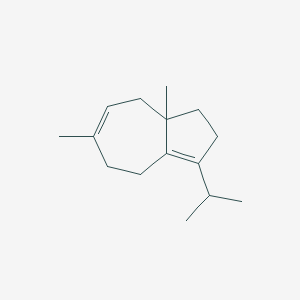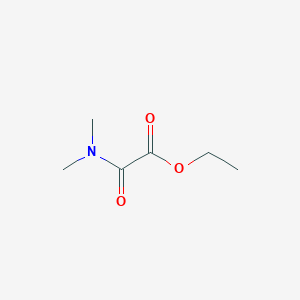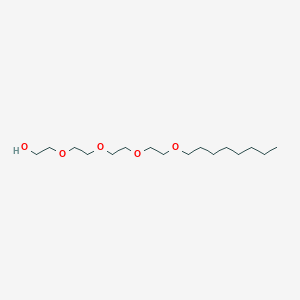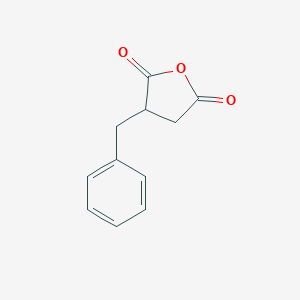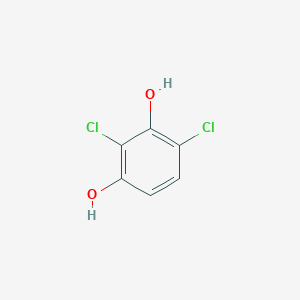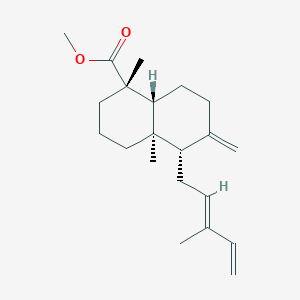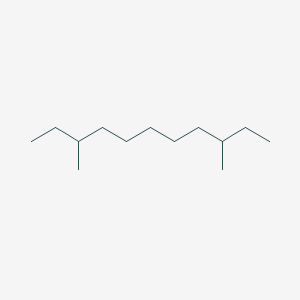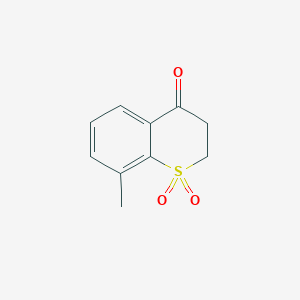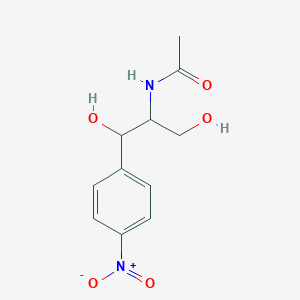
3-Ethyl-2,2-dimethylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2,2-dimethylpentane is a hydrocarbon compound with the molecular formula C9H20. It is also known as iso-octane and is a colorless liquid with a faint odor. This compound is widely used as a reference fuel for gasoline engines and is an important component of gasoline blends.
Mécanisme D'action
The mechanism of action of 3-Ethyl-2,2-dimethylpentane is related to its ability to resist knocking in gasoline engines. When the fuel is ignited, it burns in a controlled manner, producing energy that is used to power the engine. However, if the fuel ignites too early, it can cause knocking, which can damage the engine. 3-Ethyl-2,2-dimethylpentane has a high resistance to knocking, which makes it an ideal reference fuel for gasoline engine research.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 3-Ethyl-2,2-dimethylpentane. However, it is known to be a non-toxic compound and is not considered to be a health hazard. It is also not expected to have any significant environmental impacts.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-Ethyl-2,2-dimethylpentane as a reference fuel has several advantages for lab experiments. It is a stable and well-characterized compound that is widely available. It has a high resistance to knocking, which allows researchers to study the effects of different gasoline blends on engine performance. However, there are also some limitations to its use. For example, the combustion characteristics of 3-Ethyl-2,2-dimethylpentane may not accurately represent those of other gasoline blends. Additionally, the use of 3-Ethyl-2,2-dimethylpentane may not be suitable for studying the effects of additives or other components in gasoline blends.
Orientations Futures
There are several future directions for research on 3-Ethyl-2,2-dimethylpentane. One area of interest is the development of new gasoline blends that can improve engine performance and reduce emissions. Researchers are also studying the effects of different operating conditions on engine performance, such as temperature and pressure. Another area of interest is the use of 3-Ethyl-2,2-dimethylpentane as a reference fuel for alternative fuels, such as biofuels and hydrogen. Finally, there is ongoing research on the combustion characteristics of 3-Ethyl-2,2-dimethylpentane and its potential applications in other fields, such as materials science and energy storage.
Conclusion:
3-Ethyl-2,2-dimethylpentane is an important compound in the field of gasoline engine research. It is widely used as a reference fuel to determine the octane rating of gasoline blends and to optimize engine design. The synthesis of 3-Ethyl-2,2-dimethylpentane is achieved through the catalytic hydrogenation of iso-octene. While there is limited information available on the biochemical and physiological effects of 3-Ethyl-2,2-dimethylpentane, it is considered to be a non-toxic compound that is not expected to have any significant environmental impacts. There are several advantages and limitations to the use of 3-Ethyl-2,2-dimethylpentane as a reference fuel, and there are several future directions for research in this field.
Méthodes De Synthèse
The synthesis of 3-Ethyl-2,2-dimethylpentane can be achieved through the catalytic hydrogenation of iso-octene. The reaction is carried out in the presence of a catalyst such as palladium on carbon or platinum on carbon. The reaction conditions include a temperature of 25-35°C and a pressure of 10-50 psi. The yield of the reaction is typically around 90%.
Applications De Recherche Scientifique
The scientific research application of 3-Ethyl-2,2-dimethylpentane is primarily in the field of gasoline engine research. It is used as a reference fuel to determine the octane rating of gasoline blends. The octane rating is a measure of the fuel's resistance to knocking, which is a type of combustion that can damage the engine. The use of 3-Ethyl-2,2-dimethylpentane as a reference fuel allows researchers to compare the performance of different gasoline blends and to optimize engine design.
Propriétés
Numéro CAS |
16747-32-3 |
|---|---|
Nom du produit |
3-Ethyl-2,2-dimethylpentane |
Formule moléculaire |
C9H20 |
Poids moléculaire |
128.25 g/mol |
Nom IUPAC |
3-ethyl-2,2-dimethylpentane |
InChI |
InChI=1S/C9H20/c1-6-8(7-2)9(3,4)5/h8H,6-7H2,1-5H3 |
Clé InChI |
CLZCPQKGOAXOJT-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(C)(C)C |
SMILES canonique |
CCC(CC)C(C)(C)C |
Point d'ébullition |
133.8 °C |
melting_point |
-99.3 °C |
Autres numéros CAS |
16747-32-3 |
Synonymes |
3-ethyl-2,2-dimethylpentane |
Pression de vapeur |
11.32 mmHg |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



